Sodium thiosulfate pentahydrate

概要

説明

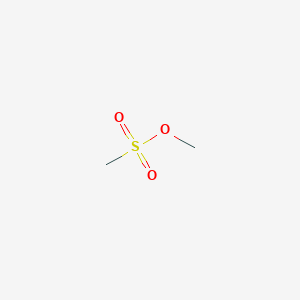

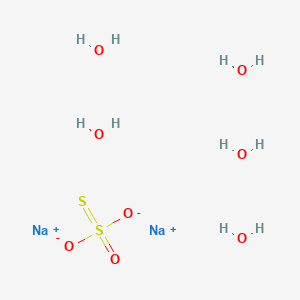

Sodium thiosulfate pentahydrate (Na2S2O3·5H2O) is a compound with a variety of applications, including its use as a phase change material for thermal energy storage due to its thermal properties . It is also a product of hydrogen sulfide oxidation and has clinical applications due to its antioxidant and anti-inflammatory properties . The crystal water in sodium thiosulfate pentahydrate plays a crucial role in promoting multi-component reactions, which is significant for the synthesis of heteroaryl thioethers .

Synthesis Analysis

The synthesis of sodium thiosulfate pentahydrate can be achieved through various methods. One approach involves the BF3·OEt2-mediated disproportionate coupling reaction of sodium sulfinates, which efficiently produces thiosulfonates, a related compound that can be used as an intermediate in the synthesis of sulfone and sulfonamide . Another method is the interfacial polymerization in a water-in-oil emulsion system, which has been used to create microencapsulated sodium thiosulfate pentahydrate for energy storage applications .

Molecular Structure Analysis

The molecular structure of sodium thiosulfate pentahydrate is characterized by the presence of crystal water, which is essential for its reactivity. The crystal water facilitates the formation of key thiol intermediates and byproduct NaHSO4, which catalyzes subsequent reactions . The low-frequency dielectric dispersions of sodium thiosulfate pentahydrate support the hypothesis of continuous chains of hydrogen bonds in the material, which is significant for its physical properties .

Chemical Reactions Analysis

Sodium thiosulfate pentahydrate is involved in various chemical reactions. It can react with heteroaryl chlorides and alcohols to form unsymmetrical heteroaryl thioethers without the need for catalysts, additives, or solvents . Additionally, it can be used as a sulfur surrogate in the synthesis of thioesters under transition metal-free conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium thiosulfate pentahydrate have been extensively studied. Its phase change temperature and latent heat make it suitable for thermal energy storage, and its microencapsulation improves its thermal stability and reliability . The addition of nucleating and thickening agents can improve the supercooling degree, phase separation, and exothermic performance of sodium thiosulfate pentahydrate, enhancing its application in energy storage materials . Furthermore, its dielectric properties are influenced by the hydrogen bond network within its structure .

科学的研究の応用

Thermal Energy Storage

- Scientific Field: Energy Storage and Conservation .

- Application Summary: Sodium thiosulfate pentahydrate is used in the preparation of microencapsulated phase change materials (MicroPCM) for thermal energy storage .

- Methods of Application: The MicroPCM were fabricated by encapsulating sodium thiosulfate pentahydrate as the core with a silica shell using the sol-gel method . The effects of core/shell mass ratio, concentration of emulsifier, and stirring rate on the morphology of MicroPCM were studied .

- Results: The MicroPCM have a relatively spherical shape. The encapsulation ratio of MicroPCM decreases with the decrease of sodium thiosulfate pentahydrate mass percentage. The thermal properties and supercooling degree have been greatly improved .

Analytical Reagent in Laboratories

- Scientific Field: Analytical Chemistry .

- Application Summary: Sodium thiosulfate pentahydrate is used as an analytical reagent in laboratories .

- Methods of Application: The specific methods of application can vary widely depending on the particular experiment or analysis being conducted .

- Results: The outcomes of these analyses can also vary widely, but the use of sodium thiosulfate pentahydrate as a reagent can help to facilitate accurate and reliable results .

Photographic Processing

- Scientific Field: Photography .

- Application Summary: Sodium thiosulfate pentahydrate is used in photographic processing .

- Methods of Application: It is typically used as a fixing agent to dissolve unexposed silver halides from photographic emulsions, thus creating a stable and light-fast negative .

- Results: The use of sodium thiosulfate pentahydrate in photographic processing helps to ensure the longevity and quality of photographic images .

Treatment of Cyanide Poisoning

- Scientific Field: Medical Science .

- Application Summary: Sodium thiosulfate pentahydrate is used in the clinical treatment of acute cyanide poisoning .

- Methods of Application: It is administered intravenously as an antidote in cyanide poisoning, typically in conjunction with hydroxocobalamin .

- Results: Sodium thiosulfate acts by converting cyanide to thiocyanate (which can then be safely excreted in urine), thus detoxifying the cyanide and preventing or reversing cyanide-induced cellular damage .

Gold Extraction

- Scientific Field: Metallurgy .

- Application Summary: Sodium thiosulfate pentahydrate is used in gold extraction .

- Methods of Application: It is used in a leaching process, where it forms a strong complex with gold, which is then extracted from the leach solution .

- Results: This method provides an alternative to traditional gold cyanidation, and can be effective even with refractory ores .

Preparation of Thioglycolic Acid

- Scientific Field: Organic Chemistry .

- Application Summary: Sodium thiosulfate pentahydrate is involved in the preparation of thioglycolic acid .

- Methods of Application: It is used as a starting material in the synthesis of thioglycolic acid, which is an important compound in the cosmetic industry and in the synthesis of penicillin .

- Results: The resulting thioglycolic acid is a key ingredient in hair perm solutions and depilatory creams .

Dyeing

- Scientific Field: Textile Industry .

- Application Summary: Sodium thiosulfate is used predominantly in dyeing .

- Methods of Application: It converts some dyes to their soluble colorless “leuco” forms .

- Results: This process helps in the dyeing of materials like wool, cotton, silk, soaps, glues, clay, sand, bauxite, and edible oils, fats, and gelatin .

Treatment of Ringworm and Tinea Versicolor

- Scientific Field: Dermatology .

- Application Summary: Sodium thiosulfate is used topically for the treatment of ringworm and tinea versicolor .

- Methods of Application: It is applied topically to the affected areas .

- Results: It helps in the treatment of these skin conditions .

Treatment of Side Effects of Hemodialysis and Chemotherapy

Safety And Hazards

将来の方向性

特性

IUPAC Name |

disodium;dioxido-oxo-sulfanylidene-λ6-sulfane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3S2.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODWXQQNRWNDGD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7772-98-7 (Parent) | |

| Record name | Sodium thiosulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044197 | |

| Record name | Sodium thiosulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Thiosulfuric acid (H2S2O3), disodium salt, pentahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thiosulfate pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21728 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium thiosulfate pentahydrate | |

CAS RN |

10102-17-7 | |

| Record name | Sodium thiosulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), disodium salt, pentahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium thiosulfate, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX1032V43M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)